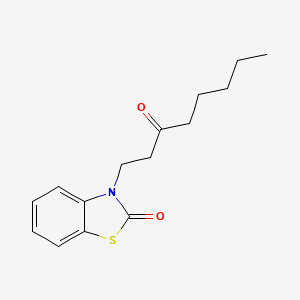
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is a fluorinated organic compound known for its unique chemical structure and properties. This compound features two carbazole groups and six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of carbazole groups. One common method involves the reaction of a suitable precursor with hexafluoroacetone and 9-methylcarbazole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethylheptan-4-one): Similar in structure but lacks the carbazole groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different functional groups and applications.
2-Butyne, 1,1,1,4,4,4-hexafluoro-: Another fluorinated compound with distinct properties and uses.
Uniqueness
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one is unique due to its combination of fluorine atoms and carbazole groups, which confer high stability, reactivity, and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(9-methylcarbazol-3-yl)heptan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F6N2O3/c1-40-26-9-5-3-7-22(26)24-15-19(11-13-28(24)40)30(43,32(34,35)36)17-21(42)18-31(44,33(37,38)39)20-12-14-29-25(16-20)23-8-4-6-10-27(23)41(29)2/h3-16,43-44H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYORGQQJJMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(CC(=O)CC(C3=CC4=C(C=C3)N(C5=CC=CC=C54)C)(C(F)(F)F)O)(C(F)(F)F)O)C6=CC=CC=C61 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxyethyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5042073.png)
![dimethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B5042080.png)
![N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine](/img/structure/B5042082.png)
![N-[4-(anilinocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5042087.png)
![1-acetyl-4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-diazepane](/img/structure/B5042114.png)

![2-(4-iodophenyl)-3H-benzo[f]chromen-3-one](/img/structure/B5042122.png)
![2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one](/img/structure/B5042124.png)



![N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5042146.png)
